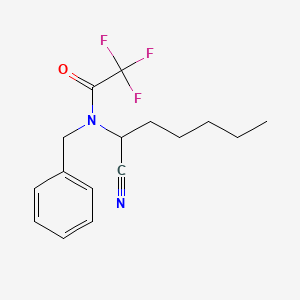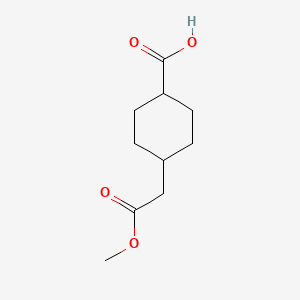
Furan-2,3,5-tricarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2,3,5-tricarbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and three aldehyde groups at positions 2, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2,3,5-tricarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of furan-2,3,5-tricarboxylic acid using suitable oxidizing agents can yield this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde groups .
Industrial Production Methods
Industrial production of this compound typically involves the use of biomass-derived furans as starting materials. The process includes catalytic oxidation and controlled reaction conditions to ensure high yield and purity . The use of green chemistry principles, such as employing renewable feedstocks and minimizing waste, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Furan-2,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from the reactions of this compound include furan-2,3,5-tricarboxylic acid (from oxidation), furan-2,3,5-tricarbinol (from reduction), and various substituted furans (from substitution reactions) .
Scientific Research Applications
Furan-2,3,5-tricarbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Furan-2,3,5-tricarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function . This reactivity is exploited in designing bioactive compounds and in studying enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Furan-2,3,5-tricarbaldehyde include:
Furan-2,5-dicarbaldehyde: Contains two aldehyde groups at positions 2 and 5.
Furan-2,3-dicarbaldehyde: Contains two aldehyde groups at positions 2 and 3.
Furan-2-carbaldehyde: Contains a single aldehyde group at position 2.
Uniqueness
This compound is unique due to the presence of three aldehyde groups, which provides it with higher reactivity and versatility in chemical transformations compared to its analogs . This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
1008130-51-5 |
|---|---|
Molecular Formula |
C7H4O4 |
Molecular Weight |
152.10 g/mol |
IUPAC Name |
furan-2,3,5-tricarbaldehyde |
InChI |
InChI=1S/C7H4O4/c8-2-5-1-6(3-9)11-7(5)4-10/h1-4H |
InChI Key |
WUFXYXJFFMGDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1C=O)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)



![Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12633280.png)




![2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B12633291.png)
![4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12633292.png)
